molecular formula C24H29N3O5 B14934224 4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide

Cat. No.: B14934224
M. Wt: 439.5 g/mol
InChI Key: PTRFXLFCZFJCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE typically involves the construction of the indole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and formaldehyde .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that can be scaled up efficiently. These methods prioritize yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-DIMETHOXY-1-METHYL-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and morpholinoethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-[3-(2-morpholin-4-ylethoxy)phenyl]indole-2-carboxamide

InChI

InChI=1S/C24H29N3O5/c1-26-20(16-19-21(29-2)7-8-22(30-3)23(19)26)24(28)25-17-5-4-6-18(15-17)32-14-11-27-9-12-31-13-10-27/h4-8,15-16H,9-14H2,1-3H3,(H,25,28)

InChI Key

PTRFXLFCZFJCCD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.